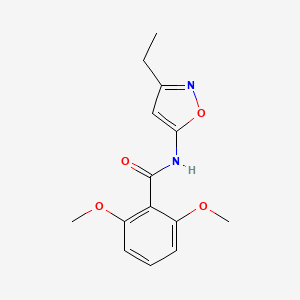
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a methyl group, and a nitrobenzoyl group attached to a pyrazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one.
Reduction: Formation of 4-(4-methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxybenzylidene group can modulate the compound’s binding affinity to specific targets, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-(4-Methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-chlorobenzoyl)-1H-pyrazol-5(4H)-one: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
4-(4-Methoxybenzylidene)-3-methyl-1-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Eigenschaften
CAS-Nummer |
124814-25-1 |
|---|---|
Molekularformel |
C19H15N3O5 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-(4-nitrobenzoyl)pyrazol-3-one |
InChI |
InChI=1S/C19H15N3O5/c1-12-17(11-13-3-9-16(27-2)10-4-13)19(24)21(20-12)18(23)14-5-7-15(8-6-14)22(25)26/h3-11H,1-2H3/b17-11+ |
InChI-Schlüssel |
ZXOCFPXPQJNRMM-GZTJUZNOSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


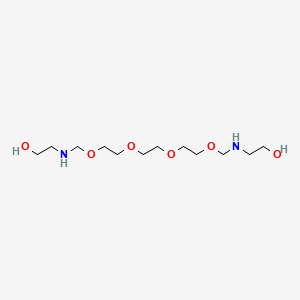
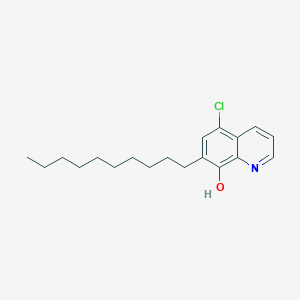

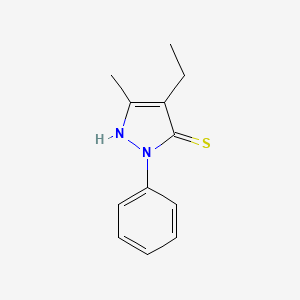

![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)

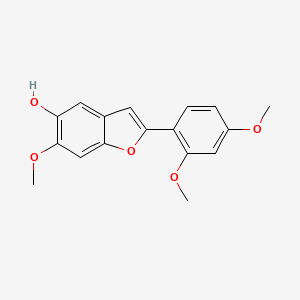

![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)
